Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate, is a topic of active research . Various methods have been reported, such as the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate is represented by the formula C9H7ClF3NO2. The compound contains nine carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms.Chemical Reactions Analysis
Trifluoromethylpyridines, including Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate, are used in various chemical reactions due to their unique physicochemical properties . They are used in the protection of crops from pests and are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate has a molecular weight of 253.6 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Electrolytic Partial Fluorination
Ethyl isonicotinate has been used in electrolytic partial fluorination, specifically in anodic monofluorination processes. This approach yielded the desired fluorinated product, 2-fluoroisonicotinate, demonstrating the potential of ethyl isonicotinate in fluorination chemistry (Konno, Shimojo, & Fuchigami, 1998).
Synthesis of Coordination Polymers
Research has shown that direct reactions between CuI and ethyl isonicotinate can lead to the formation of coordination polymers with significant photoluminescence and semiconductive properties. This suggests its utility in materials science for creating substances with unique optical and electrical characteristics (Hassanein et al., 2015).
Diverse Trifluoromethyl Heterocycles Synthesis
Ethyl isonicotinate has been utilized as a precursor for the synthesis of a wide range of trifluoromethyl heterocycles. These compounds have applications in various fields, including pharmaceuticals and agrochemicals (Honey, Pasceri, Lewis, & Moody, 2012).
Enzymatic Synthesis of Isoniazid
Ethyl isonicotinate has been employed in the enzymatic synthesis of isoniazid, an important agent in the treatment of tuberculosis. This method offers an alternative to traditional chemical synthesis, potentially enhancing the efficiency and selectivity of the process (Yadav, Joshi, & Lathi, 2005).
Future Directions
The future directions of research on Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate and similar compounds are promising. Trifluoromethylpyridines are being increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-14-7(10)6(5)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUBMRFRZDJVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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